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Compound of Interest

Compound Name: Propiolamide-13C3

CAS No.: 1185113-56-7

Cat. No.: B562222

Get Quote

Welcome to the Technical Support Center for Propiolamide-13C3 In Vivo Labeling. As an

isotopic covalent warhead, 13C3-propiolamide is a powerful tool for quantitative

chemoproteomics. It acts as a highly reactive electrophile that covalently targets cysteine

residues via a1[1]. The incorporation of a 13C3 heavy isotope provides a distinct +72.03 Da

mass shift, allowing for precise Heavy/Light quantification.

Due to the extreme reactivity of the propiolamide warhead, researchers frequently encounter

challenges related to in vivo stability, off-target toxicity, and mass spectrometry (MS)

configuration. This guide provides field-proven insights to optimize your target engagement

studies.

Section 1: Core Principles & Experimental
Workflows
Mechanism of Action
Propiolamides react with the deprotonated thiolate form of cysteine to form a highly stable Z-

oxopropene-1,3-diyl adduct[2]. Unlike reversible covalent inhibitors, this addition is practically
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irreversible under physiological conditions, making it an excellent permanent tag for

downstream MS analysis.
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Caption: Thia-Michael addition of cysteine to 13C3-propiolamide forming a stable adduct.

Step-by-Step In Vivo Chemoproteomic Workflow
To ensure a self-validating system, this protocol utilizes a Heavy/Light isotopic competitive

format. This causality-driven design ensures that any MS signal identified is a true biological

adduct rather than background noise.

Formulation & Administration: Dissolve 13C3-Propiolamide (Heavy) and 12C3-Propiolamide

(Light) in a biocompatible vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45%

Saline). Administer to separate animal cohorts via Intravenous (IV) injection to bypass first-

pass hepatic metabolism.

Tissue Harvest: Euthanize animals at the optimal pharmacokinetic Tmax​(typically 1-2 hours).

Flash-freeze tissues immediately in liquid nitrogen to halt post-mortem enzymatic reactivity.

Proteome Extraction: Homogenize tissues in cold lysis buffer (PBS, 0.1% NP-40, protease

inhibitors). Critical Step: Do NOT add strong reducing agents (like boiling DTT/TCEP) during

initial lysis, as extreme heat and reduction can degrade the integrity of the adduct.

Alkylation: Block all remaining unreacted cysteines with Iodoacetamide (IAA) to prevent

artifactual oxidation during digestion.

Digestion: Perform standard proteolytic digestion (Trypsin/Lys-C) overnight at 37°C.
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LC-MS/MS Analysis: Analyze peptides using high-resolution Orbitrap MS. Configure the

search engine to detect the specific mass shifts (detailed in Section 3).
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Caption: Workflow for in vivo labeling and quantitative chemoproteomic analysis.

Section 2: Troubleshooting Guide & FAQs
Q1: My in vivo labeling efficiency is extremely low, especially in peripheral tissues. How can I

improve target engagement? A: Propiolamides are highly reactive towards thiol nucleophiles,

even more so than standard chloroacetamides[3]. In vivo, they are rapidly quenched by the
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high concentrations of Glutathione (GSH) present in the blood and liver. Causality & Solution:

This rapid GSH-mediated clearance drastically reduces the circulating half-life of the probe. To

improve efficiency:

Switch from bolus Intraperitoneal (IP) injection to continuous IV infusion to maintain steady-

state plasma concentrations.

Ensure the local microenvironment pH is optimal; thia-Michael addition requires the cysteine

to be in its deprotonated thiolate form (pH > 7.0)[1].

Q2: I cannot identify the 13C3-adduct in my MS/MS data, despite confirming target

engagement via other assays. What is wrong? A: This is almost always a bioinformatics

configuration issue. The search engine must be explicitly told to look for the exact mass shift

caused by the Z-oxopropene-1,3-diyl linker[2]. Causality & Solution: The alkyne triple bond is

consumed during the reaction, meaning the entire mass of the probe is added to the cysteine

without any leaving group.

For 12C3-Propiolamide, set a variable modification on Cysteine of +69.0215 Da.

For 13C3-Propiolamide, set a variable modification on Cysteine of +72.0315 Da. Ensure your

mass tolerance is tight (e.g., 10 ppm for MS1) to accurately pair the heavy/light isotopic

doublets.

Q3: The animals are exhibiting severe toxicity shortly after administration. How do I mitigate

this? A: Propiolamides are known to be potent, covalent inhibitors of 3[3]. Inhibition of GPX4

leads to the accumulation of lipid hydroperoxides and induces ferroptosis (iron-dependent cell

death). Causality & Solution: The off-target (or on-target) labeling of the catalytic

selenocysteine in GPX4 causes rapid systemic toxicity. You must perform a rigorous dose-

titration study. Start at a micro-dosing level (e.g., 1-5 mg/kg). If necessary, co-administration of

a radical-trapping antioxidant like Ferrostatin-1 can rescue the animals from ferroptosis without

preventing the chemoproteomic labeling of other cysteines.

Section 3: Quantitative Data Summary
To assist with experimental design and MS configuration, refer to the following quantitative

parameters for propiolamide labeling. Note the high proteome selectivity for cysteines over

other nucleophilic residues[4].
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Parameter
12C3-Propiolamide
(Light)

13C3-Propiolamide
(Heavy)

Experimental
Impact

Molecular Weight 69.02 Da 72.03 Da
Determines baseline

probe mass.

Cysteine Mass Shift +69.0215 Da +72.0315 Da

Mandatory variable

modification in MS

search engine.

Isotopic Mass

Difference
N/A +3.0100 Da

Used for Heavy/Light

doublet quantification.

Optimal Reaction pH 7.2 - 7.5 7.2 - 7.5

Requires

deprotonated thiolate

for nucleophilic attack.

Proteome Selectivity ~93-95% for Cysteine ~93-95% for Cysteine

Highly specific to

thiols over amines

(Lysines)[4].

Adduct Stability High (Z-isomer) High (Z-isomer)

Withstands standard

tryptic digestion and

LC-MS/MS[2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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